molecular formula C12H14O3 B178054 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid CAS No. 1460-47-5

2-Cyclobutyl-2-hydroxy-2-phenylacetic acid

Cat. No. B178054
Key on ui cas rn: 1460-47-5
M. Wt: 206.24 g/mol
InChI Key: ZHGXYXVTCLJDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06060485

Procedure details

To 1-cyclobutyl-1-phenyl-2-propin-1-ol (Compound (10), 5.80 g), water (20 ml) was added. Under stirring, an aqueous solution (300 ml) of potassium permanganate (14.0 g) was added dropwise to the resulting mixture at 0° C., followed by vigorous stirring for further 2 hours. Sodium sulfite was added to the reaction mixture at room temperature. The precipitate so obtained was filtered through Celite and the filtrate was extracted with ether. The organic layer was dried over anhydrous sodium sulfate. The solvent was then removed under reduced pressure. The residue was recrystallized from ethyl acetate-hexane to obtain the title compound (2.36 g, 36.8%)) as colorless prism.
Name
1-cyclobutyl-1-phenyl-2-propin-1-ol
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Compound ( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
36.8%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)([OH:8])[C:6]#C)[CH2:4][CH2:3][CH2:2]1.[Mn]([O-])(=O)(=O)=[O:16].[K+].S([O-])([O-])=O.[Na+].[Na+].[OH2:27]>>[CH:1]1([C:5]([OH:8])([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:6]([OH:16])=[O:27])[CH2:4][CH2:3][CH2:2]1 |f:1.2,3.4.5|

Inputs

Step One
Name
1-cyclobutyl-1-phenyl-2-propin-1-ol
Quantity
5.8 g
Type
reactant
Smiles
C1(CCC1)C(C#C)(O)C1=CC=CC=C1
Name
Compound ( 10 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)C(C#C)(O)C1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by vigorous stirring for further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitate so obtained
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)C(C(=O)O)(C1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: PERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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